2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(propan-2-yloxy)benzyl]acetamide
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Overview
Description
N-(4-ISOPROPOXYBENZYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an isopropoxybenzyl group and an oxadiazole moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOPROPOXYBENZYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Isopropoxybenzyl Intermediate: This step involves the alkylation of 4-hydroxybenzyl alcohol with isopropyl bromide under basic conditions to form 4-isopropoxybenzyl alcohol.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with appropriate reagents to form the desired oxadiazole derivative.
Coupling Reaction: The final step involves coupling the isopropoxybenzyl intermediate with the oxadiazole derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ISOPROPOXYBENZYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ISOPROPOXYBENZYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ISOPROPOXYBENZYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYL-N-ISOPROPYLBENZAMIDE: This compound shares structural similarities with N-(4-ISOPROPOXYBENZYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE, particularly in the benzamide moiety.
3-(4-ISOBUTYLPHENYL)-N’-(4-METHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Another structurally related compound with potential biological activities.
Uniqueness
N-(4-ISOPROPOXYBENZYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is unique due to its combination of an isopropoxybenzyl group and an oxadiazole moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H27N3O4 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)22-25-23(30-26-22)18-7-11-19(12-8-18)28-14-21(27)24-13-17-5-9-20(10-6-17)29-16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,24,27) |
InChI Key |
CIQAGBUVKVJRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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